N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic ring, the amide group, and the thiazole ring would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the amide group might be involved in reactions with acids or bases, and the aromatic ring might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Environmental Fate and Behavior of Chlorinated Compounds
Chlorophenols in the Environment
Studies on chlorophenols, structurally related to the query compound through the presence of chlorine and phenyl groups, highlight their occurrence, fate, and behavior in aquatic environments. Chlorophenols, used extensively in industrial processes, have been found to persist in water bodies, leading to concerns over their ecological impacts. Their degradation in natural and engineered systems has been extensively researched to understand their persistence and transformation products (Haman, Dauchy, Rosin, & Munoz, 2015).
Biodegradation of Environmental Contaminants
The role of microorganisms in the degradation of chemical compounds, including those structurally or functionally related to "N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide", is crucial for mitigating their environmental impact. Research focuses on identifying microbial strains capable of decomposing these compounds, thereby reducing their persistence in ecosystems and mitigating potential toxic effects on aquatic life and human health (Magnoli, Carranza, Aluffi, Magnoli, & Barberis, 2020).
Toxicological Studies and Safety Assessments
Toxicity and Environmental Impact
The toxicological profile of chlorinated compounds, including their mechanisms of toxicity, clinical features of poisoning, and potential treatments, has been the subject of extensive research. Understanding these aspects is vital for assessing the risks associated with exposure to these compounds and for developing strategies to manage accidental poisonings effectively. Studies have detailed the toxicological mechanisms at the molecular level, including oxidative stress and damage to cellular structures, particularly in the lungs (Dinis-Oliveira, Duarte, Sánchez-Navarro, Remião, Bastos, & Carvalho, 2008).
Environmental Monitoring and Risk Assessment
Research into the environmental presence and health implications of chlorinated phenols and related compounds underscores the importance of monitoring their levels in various environmental matrices. Assessing the impact of these compounds on aquatic ecosystems and human health through epidemiological studies and risk assessments is essential for informing public health policies and environmental regulations (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing their function
Mode of Action
This interaction could potentially alter the normal functioning of the cell, leading to the observed effects of the compound .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn influences its efficacy
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and exerts its effects
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c1-10-3-2-4-12(7-10)16(22)21-17-20-15(9-23-17)11-5-6-13(18)14(19)8-11/h2-9H,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDIJZWBZVHTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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